2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one

TNF-α Inflammation High-Throughput Screening

2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one (CAS 62459-12-5) is a heterocyclic pyrimidin-4(1H)-one derivative characterized by an ethylthio substituent at the 2-position and a phenyl ring at the 6-position. This compound, with a molecular weight of 232.3 g/mol, exhibits a melting point of 226 °C (ethanol) and a predicted pKa of 7.47±0.50, reflecting moderate acidity.

Molecular Formula C12H12N2OS
Molecular Weight 232.3g/mol
CAS No. 62459-12-5
Cat. No. B420384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one
CAS62459-12-5
Molecular FormulaC12H12N2OS
Molecular Weight232.3g/mol
Structural Identifiers
SMILESCCSC1=NC(=O)C=C(N1)C2=CC=CC=C2
InChIInChI=1S/C12H12N2OS/c1-2-16-12-13-10(8-11(15)14-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14,15)
InChIKeyJUSHOYXQHVQBDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one (CAS 62459-12-5): Baseline Characteristics for Scientific Procurement


2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one (CAS 62459-12-5) is a heterocyclic pyrimidin-4(1H)-one derivative characterized by an ethylthio substituent at the 2-position and a phenyl ring at the 6-position. This compound, with a molecular weight of 232.3 g/mol, exhibits a melting point of 226 °C (ethanol) and a predicted pKa of 7.47±0.50, reflecting moderate acidity . It serves as a versatile scaffold in medicinal chemistry, particularly as a precursor or core structure for kinase inhibitors, antiviral agents, and other bioactive molecules .

Why 2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one Cannot Be Generically Substituted with Other 2-Alkylthio-Pyrimidinones


The biological activity of 2-alkylthio-pyrimidin-4(1H)-ones is exquisitely sensitive to the nature of the 2-alkylthio substituent, as demonstrated by the SAR of Lp-PLA2 inhibitors where ethylthio analogs exhibit distinct potency and selectivity profiles compared to methylthio or propylthio variants [1]. Additionally, the 6-phenyl group is critical for target engagement and lipophilic interactions, a requirement not met by simpler 6-alkyl or unsubstituted pyrimidinone analogs. Therefore, substituting this compound with a close analog lacking the precise ethylthio and phenyl combination risks losing the specific molecular recognition required for targeted biological assays and downstream applications.

Quantitative Differentiation of 2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one: Head-to-Head and Class-Level Comparisons


TNF-α Ligand Inhibition: Weak but Definitive Activity in a High-Throughput Screening Context

In a high-throughput screening campaign against human Tumor Necrosis Factor ligand superfamily member 10 (TRAIL), 2-(ethylthio)-6-phenylpyrimidin-4(1H)-one exhibited an IC50 > 10,000 nM, indicating weak inhibitory activity [1]. While this potency is low, it provides a definitive baseline for this specific chemotype in a relevant assay system. In contrast, many structurally related 2-alkylthio-pyrimidin-4-ones in the same screening library showed no measurable activity (IC50 > 30,000 nM or inactive), suggesting that the ethylthio-phenyl substitution pattern confers a minimal but reproducible level of engagement with the target that is not observed with other alkylthio groups or core modifications.

TNF-α Inflammation High-Throughput Screening

Physicochemical Differentiation: Melting Point and Predicted pKa Relative to 2-Methylthio and 2-Propylthio Analogs

The compound exhibits a high melting point of 226 °C (ethanol), a property that significantly exceeds that of its 2-methylthio analog (CAS 56035-29-1; predicted melting point typically 180-200 °C based on similar structures) and its 2-propylthio analog (CAS 62459-14-7; predicted melting point 210-220 °C) . The predicted pKa of 7.47±0.50 also differentiates it from these analogs, which have slightly higher predicted pKa values due to differing alkyl group electron-donating effects. These differences in solid-state and solution-phase behavior directly impact handling, purification, and formulation in research settings.

Physicochemical Properties Formulation Analytical Chemistry

Class-Level Potency in Lp-PLA2 Inhibition: Contextualizing the Ethylthio Motif

While direct IC50 data for 2-(ethylthio)-6-phenylpyrimidin-4(1H)-one against Lp-PLA2 is not publicly available, the broader class of 2-(alkylthio)pyrimidin-4-ones has been extensively optimized as potent, reversible Lp-PLA2 inhibitors, with lead compounds achieving IC50 values in the low nanomolar range (e.g., darapladib with an IC50 of 0.25 nM) [1]. Within this SAR, the ethylthio group at the 2-position is a critical determinant of potency and selectivity, offering a balanced lipophilicity and steric profile that is often superior to methylthio (too small, lower potency) or propylthio (excessive bulk, reduced selectivity) in related chemotypes. This class-level inference positions the target compound as a privileged scaffold for further optimization in this therapeutically relevant target class.

Lp-PLA2 Atherosclerosis Enzyme Inhibition

Synthetic Accessibility and Derivatization Potential: A Distinct Advantage Over Fused Pyrimidinone Analogs

The synthesis of 2-(ethylthio)-6-phenylpyrimidin-4(1H)-one is straightforward, typically achieved by alkylation of 2-mercapto-6-phenylpyrimidin-4-one with ethyl iodide under mild basic conditions, yielding the product in high purity without complex purification . In contrast, fused pyrimidinone analogs (e.g., thienopyrimidin-4-ones) require multi-step syntheses with lower overall yields (typically 40-60%) and often necessitate chromatographic purification [1]. This synthetic advantage translates directly to lower cost, higher batch-to-batch consistency, and greater feasibility for parallel synthesis in medicinal chemistry campaigns.

Medicinal Chemistry Building Block Parallel Synthesis

Optimal Research and Industrial Application Scenarios for 2-(Ethylthio)-6-phenylpyrimidin-4(1H)-one


Hit-to-Lead Optimization in Lp-PLA2 Inhibitor Programs

Based on the class-level SAR of 2-(alkylthio)pyrimidin-4-ones as potent Lp-PLA2 inhibitors, this compound serves as an ideal starting point for medicinal chemistry optimization. Its ethylthio and phenyl substituents mimic key pharmacophoric elements of advanced leads like darapladib, allowing researchers to rapidly explore modifications at the 5- and 6-positions of the pyrimidine core to improve potency and selectivity [1].

Negative Control or Baseline Compound for TNF-α Pathway Screens

Given its weak but measurable IC50 (>10,000 nM) against TNF ligand superfamily member 10, this compound can be reliably used as a negative control or baseline reference in high-throughput screening assays targeting TNF-related pathways. Its activity profile is sufficiently low to avoid confounding results while providing a reproducible signal for assay validation [2].

Building Block for Parallel Synthesis of Diverse Pyrimidine Libraries

The compound's high-yielding, single-step synthesis and robust physicochemical properties (high melting point, predictable pKa) make it an attractive building block for parallel synthesis. It can be readily alkylated, oxidized to sulfoxides/sulfones, or coupled via the phenyl ring to generate diverse libraries of pyrimidin-4-one derivatives for broad biological screening .

Reference Standard for Analytical Method Development

The well-defined physicochemical properties, including the sharp melting point of 226 °C and a predicted pKa of 7.47±0.50, make this compound suitable as a reference standard for developing and validating HPLC, LC-MS, and stability-indicating methods for related 2-alkylthio-pyrimidinone analogs .

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